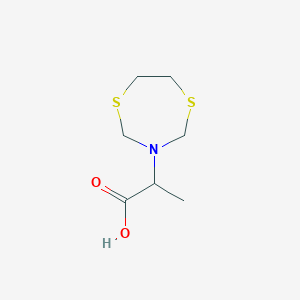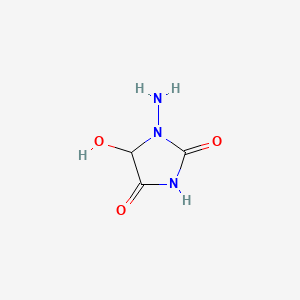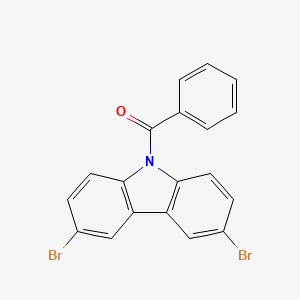![molecular formula C22H20N2O4 B1384037 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone CAS No. 2116542-19-7](/img/structure/B1384037.png)
7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone
Overview
Description
Mechanism of Action
Target of Action
It is structurally similar to aripiprazole , which targets histamine H1 receptors and serotonin receptors .
Mode of Action
Aripiprazole, a structurally similar compound, acts as a serotonergic agonist and h1-receptor antagonist . As a serotonergic agonist, it mimics the effects of serotonin by stimulating the physiologic activity at the cell receptors .
Biochemical Pathways
Aripiprazole, a structurally similar compound, affects the histaminergic and serotonergic pathways .
Pharmacokinetics
The molecular weight of the compound is 37641 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
Aripiprazole, a structurally similar compound, is used for the treatment of schizophrenia and other mood disorders , suggesting potential neuropsychiatric effects.
Action Environment
The compound is recommended to be stored at 2-8°c , indicating that temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The compound also binds to specific proteins, altering their conformation and function. These interactions are crucial for its biological activity and therapeutic potential .
Cellular Effects
The effects of 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it affects the expression of genes involved in cell proliferation, apoptosis, and differentiation. These changes in gene expression and signaling pathways contribute to its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound inhibits enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress. It also activates certain transcription factors, resulting in changes in gene expression. These molecular interactions are critical for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of oxidative stress pathways and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as reduced oxidative stress and improved cellular function. At high doses, it can cause toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .
Metabolic Pathways
7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism. These interactions are crucial for its biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It can accumulate in specific tissues, leading to localized effects. These transport and distribution mechanisms are essential for its biological activity .
Subcellular Localization
The subcellular localization of 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its effects on oxidative stress pathways. These localization mechanisms are crucial for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone involves the reaction of quinolinone derivatives with butane-1,4-diol in the presence of suitable catalysts and solvents . The reaction typically requires heating and may involve the use of protective groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions may produce a variety of functionalized quinolinone compounds .
Scientific Research Applications
7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone include:
Brexpiprazole: A quinolinone derivative with similar structural features and biological activities.
Epipiprazole: Another quinolinone derivative with comparable properties.
Quinolinone Derivatives: Various other quinolinone derivatives with diverse biological activities.
Uniqueness
Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-10,13-14H,1-2,11-12H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZZJLWJYPLYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=CC4=C(C=C3)C=CC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)

![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)




